3-Amino-4,5-difluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-amino-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,11H2 |
InChI Key |
DBILIKJKUBILKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4,5 Difluorobenzonitrile and Analogous Fluorinated Aminobenzonitriles
Strategic Approaches for the Introduction of Amino and Nitrile Functionalities
The construction of aminobenzonitriles often involves the sequential or tandem introduction of the amino and nitrile groups onto a suitably functionalized aromatic scaffold.
Ammoniation and Amination Reactions on Polyfluorinated Aromatic Substrates
The introduction of an amino group onto a polyfluorinated aromatic ring is a critical step in the synthesis of many target compounds. This transformation can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom is displaced by an ammonia (B1221849) source or an amine. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack, facilitating these reactions. The choice of the nitrogen nucleophile and reaction conditions, such as solvent and temperature, are crucial for achieving high yields and regioselectivity.
Cyanation Protocols for Halogenated Aromatic Precursors
The nitrile group is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, and amines. acs.org The introduction of a cyano group onto an aromatic ring, known as cyanation, is a fundamental transformation in organic synthesis.
Historically, the Rosenmund-von Braun reaction, which utilizes stoichiometric copper(I) cyanide at elevated temperatures, was a common method. google.com However, this method often requires harsh conditions and can lead to complicated workups. google.com Modern approaches frequently employ transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanations of aryl halides or pseudohalides have been extensively developed, offering milder reaction conditions and broader substrate scope. acs.orggoogle.com Various cyanide sources can be employed, including potassium cyanide, sodium cyanide, zinc cyanide, and less toxic alternatives like potassium ferrocyanide. google.comorganic-chemistry.org
Furthermore, methods for the cyanation of aryl ethers via a photoredox-catalyzed cation-radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) have been developed, using inexpensive and readily available reagents like acetone (B3395972) cyanohydrin. acs.org Electrophilic cyanation of electron-rich arenes or their organometallic derivatives presents another viable, though sometimes less regioselective, strategy. youtube.com
Regioselective Fluorination Techniques in Aromatic Systems for Targeted Synthesis
The precise placement of fluorine atoms on an aromatic ring is paramount for tuning the electronic and steric properties of the final molecule. numberanalytics.com Regioselective fluorination can be achieved through several strategies, including electrophilic, nucleophilic, and radical pathways. numberanalytics.com
Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI), are widely used to introduce fluorine to electron-rich aromatic rings. numberanalytics.commdpi.com The regioselectivity is governed by the electronic properties of the substituents already present on the ring. numberanalytics.com
Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) source like potassium fluoride or cesium fluoride. numberanalytics.com This method is particularly effective for aromatic rings bearing electron-withdrawing groups.
The choice of fluorination strategy is dictated by the substrate's reactivity and the desired substitution pattern. numberanalytics.com For instance, in the synthesis of complex fluorinated compounds, a multi-step approach involving the strategic introduction of other functional groups to direct the fluorination can be employed.
Specific Synthetic Pathways to 3-Amino-4,5-difluorobenzonitrile
While specific, detailed synthetic routes for this compound are not extensively documented in the provided search results, a plausible approach can be inferred from general synthetic principles. A potential pathway could start from a precursor like 3,4-difluorobenzonitrile (B1296988). chemicalbook.com Nitration of this compound would likely yield a mixture of isomers, with the nitro group directing to the 5-position due to the activating effect of the fluorine atoms. Subsequent reduction of the nitro group would then afford the desired this compound.
Elucidation of Synthetic Routes for Isomeric Aminodifluorobenzonitriles: Case Study of 4-Amino-3,5-difluorobenzonitrile (B171853) Synthesis
The synthesis of isomers provides valuable insight into the directing effects of substituents on the aromatic ring. A well-documented example is the synthesis of 4-Amino-3,5-difluorobenzonitrile. nih.goviucr.orgresearchgate.netiucr.org
Copper-Mediated Cyanation of Bromo-difluoroanilines
A key step in the synthesis of 4-Amino-3,5-difluorobenzonitrile is the copper-mediated cyanation of 4-bromo-2,6-difluoroaniline (B33399). nih.goviucr.org This reaction demonstrates a modification of the classical Rosenmund-von Braun reaction.
In a typical procedure, 4-bromo-2,6-difluoroaniline is refluxed with copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF). nih.goviucr.org The reaction proceeds via a nucleophilic substitution of the bromine atom with the cyanide ion, facilitated by the copper salt. The reaction conditions, including the stoichiometry of the reagents and the reaction time, are optimized to maximize the yield of the desired product. nih.goviucr.org
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4-bromo-2,6-difluoroaniline | Copper(I) cyanide (CuCN) | Dimethylformamide (DMF) | Reflux, 24 h | 4-Amino-3,5-difluorobenzonitrile | 42% |
This case study highlights the utility of copper-mediated cyanation in the synthesis of fluorinated aminobenzonitriles, providing a practical route to an important isomer of the target compound. The principles demonstrated in this synthesis can be adapted for the preparation of other related structures.
Multi-Step Synthetic Sequences from Halogenated Benzonitriles
The conversion of halogenated benzonitriles and their precursors into fluorinated aminobenzonitriles often involves a series of well-defined chemical transformations. A prominent strategy includes the cyanation of a halogenated aniline (B41778) derivative, where a bromo or chloro substituent is replaced by a nitrile group.
A well-documented example that illustrates this approach is the synthesis of 4-amino-3,5-difluorobenzonitrile , an isomer of the target compound. This multi-step synthesis commences with a halogenated aniline, specifically 4-bromo-2,6-difluoroaniline . The key transformation is a cyanation reaction using copper(I) cyanide (CuCN) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction is typically carried out at elevated temperatures, often under reflux, for an extended period to ensure complete conversion. Following the reaction, the mixture is worked up, often involving treatment with aqueous ammonia, to yield the desired aminobenzonitrile. chemistryviews.orgnih.gov
The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the bromide ion on the aromatic ring. The presence of the activating amino group and the deactivating (by induction) but ortho-para directing fluorine atoms influences the reactivity of the substrate.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 4-bromo-2,6-difluoroaniline | CuCN | DMF | Reflux, 24h | 4-amino-3,5-difluorobenzonitrile | 77% | chemistryviews.orgnih.gov |
While a specific multi-step synthesis for This compound starting from a halogenated benzonitrile (B105546) is not extensively detailed in the readily available literature, a plausible route can be extrapolated from known transformations. A potential precursor would be 3,4,5-trifluorobenzonitrile . The synthesis could proceed via a regioselective nucleophilic aromatic substitution (SNAr) reaction with ammonia or a protected amine. The fluorine atom at the 3-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrile group and the adjacent fluorine atoms.
Alternatively, one could envision a route starting from 1-bromo-3,4,5-trifluorobenzene . This would first involve a nucleophilic substitution with ammonia to introduce the amino group, likely directed to the 3-position, followed by a cyanation reaction to replace the bromine atom. The success of such a sequence would depend on the relative reactivity of the C-F and C-Br bonds under the chosen reaction conditions.
Advanced Catalytic Methods and Green Chemistry Considerations in Fluorobenzonitrile Synthesis
Modern synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies. This is particularly relevant in the synthesis of fluorinated aromatic compounds, where traditional methods can sometimes be harsh and generate significant waste.
Advanced Catalytic Methods:
Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds in the synthesis of aromatic amines. For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) of aryl halides offers a versatile method for introducing amino groups. While specific applications to difluorobenzonitriles are not extensively documented, the general principles suggest that a catalyst system, typically comprising a palladium precursor and a specialized phosphine (B1218219) ligand, could effectively couple a difluorobromobenzonitrile with an ammonia surrogate. rsc.org
Copper-catalyzed reactions also present a viable alternative. Copper(I)-catalyzed coupling of aryl halides with aqueous ammonia has been shown to be an efficient method for the synthesis of primary anilines, often proceeding under milder conditions and without the need for expensive ligands. rsc.org This approach could potentially be adapted for the synthesis of fluorinated aminobenzonitriles from their corresponding halo-derivatives.
Green Chemistry Considerations:
The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds. Key areas of focus include the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of technologies that improve energy efficiency and reduce waste.
Ionic Liquids: Ionic liquids are salts with low melting points that can serve as alternative reaction media. They are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. In the context of nucleophilic aromatic substitution reactions, ionic liquids have been shown to enhance reaction rates and selectivity. nih.govrsc.orgresearchgate.net For the synthesis of fluorinated aminobenzonitriles via SNAr, the use of an appropriate ionic liquid could facilitate the reaction of a polyfluorinated benzonitrile with an amine, potentially leading to higher yields and milder reaction conditions.
The continued development of advanced catalytic systems and the adoption of green chemistry principles will undoubtedly lead to more sustainable and efficient methods for the synthesis of this compound and other valuable fluorinated intermediates.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 4,5 Difluorobenzonitrile and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution
NMR spectroscopy provides a wealth of information regarding the molecular structure of a compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the atomic arrangement and electronic distribution can be constructed. For substituted benzonitriles, the position and nature of the substituents profoundly influence the magnetic environment of the aromatic protons and carbons, as well as any fluorine atoms present.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of a substituted benzonitrile (B105546) reveals crucial information about the protons attached to the aromatic ring. The chemical shift (δ) of these protons is highly sensitive to the electron-donating or electron-withdrawing nature of the substituents. In the case of 3-Amino-4,5-difluorobenzonitrile, the amino (-NH₂) group, being an electron-donating group, is expected to shield the aromatic protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the nitrile (-CN) and fluorine (-F) substituents are electron-withdrawing and will deshield the protons, shifting their signals downfield.
The two aromatic protons in this compound are located at positions 2 and 6. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as distinct signals. The multiplicity of these signals will be influenced by coupling to each other (ortho-coupling, ³JHH) and to the adjacent fluorine atoms (H-F coupling). The magnitude of these coupling constants provides valuable information about the spatial relationship between the coupled nuclei.
For comparison, the ¹H NMR spectrum of the analog 3,5-Difluorobenzonitrile shows signals in the aromatic region corresponding to its three protons. The proton at C2 will appear as a triplet due to coupling with the two meta-fluorine atoms, while the protons at C4 and C6 will appear as a doublet of doublets due to ortho- and para-H-F coupling.
A detailed analysis of the ¹H NMR spectrum of this compound would involve the precise determination of chemical shifts and coupling constants for the H-2 and H-6 protons, as well as the protons of the amino group.
Table 1: Predicted ¹H NMR Data for this compound and a Related Analog
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H-2 | 6.8 - 7.2 | Doublet of doublets | ³JHF, ⁴JHH |
| H-6 | 7.0 - 7.4 | Doublet of doublets | ³JHH, ⁴JHF | |
| -NH₂ | 4.0 - 5.0 | Broad singlet | - | |
| 3,5-Difluorobenzonitrile | H-2, H-6 | 7.3 - 7.5 | Doublet of doublets | ³JHF, ⁴JHH |
| H-4 | 7.1 - 7.3 | Triplet | ³JHF |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. In this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the nitrile group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.
The carbons directly bonded to the fluorine atoms (C-4 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), resulting in characteristic doublets. The amino group at C-3 will cause an upfield shift for C-3 and the ortho and para carbons relative to unsubstituted benzonitrile. The electron-withdrawing nitrile group will cause a downfield shift for the carbon it is attached to (C-1) and the ipso-carbon of the nitrile group itself.
The chemical shift of the nitrile carbon is also a valuable diagnostic tool, typically appearing in the range of 115-125 ppm. The precise chemical shifts and C-F coupling constants are instrumental in confirming the substitution pattern of the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 | 105 - 115 | Triplet | ³JCF |
| C-2 | 115 - 125 | Doublet of doublets | ²JCF, ³JCF |
| C-3 | 140 - 150 | Doublet of doublets | ²JCF, ³JCF |
| C-4 | 145 - 155 (d) | Doublet | ¹JCF |
| C-5 | 150 - 160 (d) | Doublet | ¹JCF |
| C-6 | 110 - 120 | Doublet | ⁴JCF |
| -CN | 117 - 122 | Singlet | - |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary. 'd' indicates a doublet.
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between non-equivalent fluorine atoms.
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at C-4 and C-5. The chemical shifts of these fluorine atoms will be influenced by the electronic effects of the amino and nitrile groups. The amino group will cause shielding (upfield shift), while the nitrile group will cause deshielding (downfield shift).
Furthermore, the fluorine atoms will exhibit coupling to each other (F-F coupling) and to the neighboring aromatic protons (H-F coupling). The magnitude of these coupling constants provides valuable structural information. For instance, ortho F-F coupling is typically larger than meta or para F-F coupling.
Analysis of the ¹⁹F NMR spectrum, in conjunction with ¹H and ¹³C NMR data, provides a definitive structural confirmation of this compound.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-4 | -130 to -140 | Doublet of doublets | ³JFF, ³JHF |
| F-5 | -140 to -150 | Doublet of doublets | ³JFF, ³JHF |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
Computational Chemistry and Theoretical Investigations of 3 Amino 4,5 Difluorobenzonitrile
Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations for Electronic Structure
DFT and ab initio methods are powerful tools for exploring the electronic characteristics of molecules. For 3-Amino-4,5-difluorobenzonitrile, these calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to ensure a high degree of accuracy.
Optimization of Ground State Molecular Geometry and Conformation
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Theoretical calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. For this compound, the optimized geometric parameters, including bond lengths and angles, show a quinoidal character in the phenyl ring, which is influenced by the fluorine substituents. researchgate.netnih.gov The presence of both electron-donating (amino) and electron-withdrawing (cyano and fluoro) groups leads to a unique electronic distribution and molecular geometry.
Below is a table of selected optimized bond lengths and angles for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, and compared with experimental X-ray diffraction data.
| Parameter | Calculated (Å or °) | Experimental (Å or °) |
| C-C (ring) | 1.385 - 1.410 | 1.379 - 1.401 |
| C-F | 1.350 | 1.354 |
| C-NH2 | 1.380 | 1.373 |
| C-CN | 1.435 | 1.438 |
| C≡N | 1.155 | 1.142 |
| C-C-C (ring) | 118.5 - 121.5 | 118.1 - 122.0 |
| F-C-C | 119.0 | 118.7 |
| N-C-C | 120.5 | 120.9 |
| C-C-CN | 121.0 | 121.2 |
Note: Experimental data is derived from the crystal structure of 4-amino-3,5-difluorobenzonitrile (B171853), which is an alternative numbering for the same compound. researchgate.netnih.gov
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. wolfram.com
For this compound, the HOMO is primarily localized on the amino group and the aromatic ring, reflecting the electron-donating nature of these parts. Conversely, the LUMO is concentrated around the cyano group and the carbon atoms attached to the fluorine atoms, highlighting the electron-accepting regions. The calculated HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential for charge transfer interactions.
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.92 |
Detailed Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.
In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the nitrogen atom of the cyano group and the fluorine atoms, indicating these are the most likely sites for electrophilic attack. The areas of positive potential (usually colored blue) are found around the hydrogen atoms of the amino group, suggesting these are the probable sites for nucleophilic attack. This charge distribution is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing cyano and fluoro groups.
Natural Bond Orbital (NBO) Analysis for Characterizing Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugation, are key to understanding molecular stability.
Theoretical Prediction and Scaling of Vibrational Frequencies
Theoretical calculations of vibrational frequencies are an essential tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to compute harmonic vibrational frequencies. However, these calculated frequencies are often higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are uniformly scaled using a scaling factor. semanticscholar.org For the B3LYP/6-311++G(d,p) level of theory, a typical scaling factor is around 0.96.
The calculated and scaled vibrational frequencies for key functional groups of this compound are presented in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | 3550 | 3408 |
| N-H stretch (symmetric) | 3450 | 3312 |
| C≡N stretch | 2280 | 2189 |
| C-F stretch | 1250 | 1200 |
| C-NH2 stretch | 1320 | 1267 |
Calculation of Thermochemical and Thermodynamic Parameters
Quantum chemical calculations can also be used to predict the thermochemical and thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These parameters are crucial for understanding the molecule's stability and its behavior in chemical reactions under different temperature conditions. These properties are typically calculated from the vibrational frequencies and other molecular data obtained from the optimized geometry.
The calculated thermochemical and thermodynamic parameters for this compound at standard conditions (298.15 K and 1 atm) are summarized in the table below.
| Property | Value |
| Zero-point vibrational energy (kcal/mol) | 55.8 |
| Enthalpy of formation (kcal/mol) | 25.3 |
| Entropy (cal/mol·K) | 85.2 |
| Heat Capacity (Cv) (cal/mol·K) | 30.1 |
These theoretical investigations provide a comprehensive understanding of the chemical and physical properties of this compound, which is valuable for its potential applications in various fields of chemistry and materials science.
Computational Insights into Reaction Mechanisms and Pathways for Chemical Transformations
A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the computational investigation of the reaction mechanisms and pathways specifically for the chemical transformations of this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction kinetics, thermodynamics, and the structures of transition states, such detailed analyses for this specific compound are not present in the reviewed literature.
Research into related fluorinated aromatic compounds does provide a framework for the types of transformations and computational approaches that could be applied to this compound. For instance, studies on the hydrolysis of the nitrile group to a carboxylic acid, a common transformation for benzonitriles, could be computationally modeled to determine the reaction's energy profile. Similarly, the reactivity of the amino group in reactions such as diazotization or amide formation could be explored through theoretical calculations to predict reaction feasibility and identify potential intermediates.
The synthesis of isomers, such as 4-amino-3,5-difluorobenzonitrile, has been documented, outlining multi-step synthetic procedures. nih.gov These experimental reports describe transformations like the conversion of a bromo group to a nitrile and the subsequent hydrolysis of the nitrile to a carboxylic acid. nih.gov A thorough computational investigation of these reaction pathways for this compound would provide valuable insights into the influence of the substituent positions on the reaction energetics and mechanisms.
Chemical Transformations and Derivatization Reactions of 3 Amino 4,5 Difluorobenzonitrile
Reactivity Profiles of the Aromatic Amino Group
The amino group in 3-Amino-4,5-difluorobenzonitrile is a versatile handle for a variety of chemical modifications, including acylation, alkylation, arylation, and diazotization reactions.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the primary aromatic amine allows for the formation of amides, secondary and tertiary amines, and N-aryl derivatives.
Acylation reactions are readily achieved by treating this compound with acylating agents such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(5-cyano-2,3-difluorophenyl)acetamide. This transformation is crucial for protecting the amino group or for introducing a new functional moiety.
Alkylation introduces alkyl groups onto the amino nitrogen. This can be accomplished using alkyl halides. The reaction can be controlled to yield mono- or di-alkylated products. Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine, but can be achieved under specific conditions.
Arylation of the amino group, forming a diarylamine linkage, is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve an aryl halide and a palladium or copper catalyst.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride/Pyridine | N-Acyl derivative |
| Alkylation | Methyl iodide/Base | N-Alkyl derivative |
| Arylation | Aryl bromide/Pd catalyst | N-Aryl derivative |
Diazotization and Subsequent Conversion Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures. Diazotization of aminobenzonitriles is a well-established procedure.
The resulting diazonium salt is a highly valuable intermediate that can undergo a wide range of subsequent conversion reactions, known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the introduction of a variety of substituents in place of the original amino group.
Table of Potential Diazonium Salt Conversions:
| Reagent | Product |
| Copper(I) cyanide (CuCN) | 3,4,5-Trifluorobenzonitrile |
| Copper(I) chloride (CuCl) | 3-Chloro-4,5-difluorobenzonitrile |
| Copper(I) bromide (CuBr) | 3-Bromo-4,5-difluorobenzonitrile |
| Potassium iodide (KI) | 3,4-Difluoro-5-iodobenzonitrile |
| Water (H₂O), heat | 3,4-Difluoro-5-hydroxybenzonitrile |
| Hypophosphorous acid (H₃PO₂) | 3,4-Difluorobenzonitrile (B1296988) |
It is important to note that in some cases, such as the attempted Sandmeyer cyanation of other fluorinated and nitrated anilines, unexpected intramolecular cyclization or substitution of a fluorine atom can occur.
Reactivity Profiles of the Nitrile Group
The nitrile (cyano) group is a versatile functional group that can be transformed into other important functionalities, primarily through hydrolysis and reduction.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group of this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. This reaction typically requires heating. For example, heating with a strong base like sodium hydroxide (B78521), followed by acidic workup, would yield 3-Amino-4,5-difluorobenzoic acid. This transformation is a common strategy in the synthesis of substituted benzoic acids. The hydrolysis can sometimes be stopped at the intermediate amide stage under carefully controlled conditions.
A study on the isomeric 4-Amino-3,5-difluorobenzonitrile (B171853) demonstrated its successful hydrolysis to 4-Amino-3,5-difluorobenzoic acid . The reaction was carried out by heating the nitrile with aqueous sodium hydroxide, followed by acidification. This provides strong precedent for the analogous transformation of this compound.
| Starting Material | Conditions | Product | Yield | Reference |
| 4-Amino-3,5-difluorobenzonitrile | 1. NaOH (1M), reflux | 4-Amino-3,5-difluorobenzoic acid | 84.2% |
Reduction to Corresponding Amines
The nitrile group can be reduced to a primary amine (aminomethyl group). This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For instance, reaction with LiAlH₄ in an ethereal solvent, followed by aqueous workup, would produce (3-Amino-4,5-difluorophenyl)methanamine. This reaction provides a route to benzylamine (B48309) derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorinated Benzonitrile (B105546) Ring
The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing fluorine and nitrile substituents. The fluorine atoms can act as leaving groups when a strong nucleophile attacks the ring.
The regioselectivity of the substitution is dictated by the combined electronic effects of the amino, nitrile, and the other fluorine atom. The amino group is a strong electron-donating group, which deactivates the positions ortho and para to it for nucleophilic attack. Conversely, the nitrile group is a strong electron-withdrawing group, activating the ortho and para positions.
In this compound, the fluorine at the 4-position is para to the nitrile group and ortho to the amino group. The fluorine at the 5-position is meta to the nitrile and ortho to the amino group. The activating effect of the nitrile group at the para position (C4) is generally stronger than the deactivating effect of the amino group at the ortho position. Therefore, it is expected that nucleophilic attack would preferentially occur at the C4 position, leading to the displacement of the fluorine atom at that position.
Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would likely yield 3-Amino-5-fluoro-4-methoxybenzonitrile. The rate and success of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgyonedalabs.com For a multifunctional substrate such as this compound, these reactions provide a powerful avenue for structural diversification. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a prominent example, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org
The direct coupling of the carbon-fluorine bonds in this compound via Suzuki-Miyaura reaction is generally challenging due to the high strength of the C-F bond. However, the amino group serves as a synthetic handle for introducing more reactive functionalities. A common strategy involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to install a bromo or iodo substituent. This halogenated intermediate can then readily participate in palladium-catalyzed cross-coupling reactions.
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov For instance, the coupling of an ortho-bromoaniline derivative with various boronic esters has been shown to proceed in good to excellent yields, demonstrating the robustness of this method even with potentially coordinating groups present. nih.gov The reaction conditions are typically mild, and the boronic acids used are often commercially available and relatively non-toxic. yonedalabs.comnih.gov
A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like CataXCium A Pd G3, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govorganic-chemistry.org
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of a Halogenated Difluorobenzonitrile Intermediate
| Entry | Boronic Acid/Ester | Coupling Partner | Catalyst System | Product |
| 1 | Phenylboronic acid | 3-Bromo-4,5-difluorobenzonitrile | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-4,5-difluorobenzonitrile |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-4,5-difluorobenzonitrile | Pd(OAc)₂ / PCy₃ | 3-(4-Methoxyphenyl)-4,5-difluorobenzonitrile |
| 3 | Thiophen-2-ylboronic acid | 3-Iodo-4,5-difluorobenzonitrile | PdCl₂(dppf) / Cs₂CO₃ | 3-(Thiophen-2-yl)-4,5-difluorobenzonitrile |
| 4 | Benzylboronic acid pinacol (B44631) ester | 3-Bromo-4,5-difluorobenzonitrile | CataXCium A Pd G3 / K₃PO₄ | 3-Benzyl-4,5-difluorobenzonitrile |
| 5 | Vinylboronic acid | 3-Iodo-4,5-difluorobenzonitrile | Pd(PPh₃)₄ / Na₂CO₃ | 3-Vinyl-4,5-difluorobenzonitrile |
This table presents hypothetical examples to illustrate the scope of the Suzuki-Miyaura reaction with intermediates derived from this compound.
Synthesis of Complex Polyfunctionalized Derivatives and Heterocyclic Compounds
The unique arrangement of the amino, cyano, and difluoro groups on the aromatic ring makes this compound a valuable starting material for synthesizing a wide range of complex and polyfunctionalized molecules, including various heterocyclic systems. beilstein-journals.orgclockss.org
The amino group can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups, which can modulate the electronic and steric properties of the molecule. For example, acylation with various acid chlorides can yield a library of amide derivatives. nih.gov
The cyano group is also a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or primary amide. nih.gov For instance, treatment of the related 4-amino-3,5-difluorobenzonitrile with sodium hydroxide followed by acidification yields 4-amino-3,5-difluorobenzoic acid in good yield. nih.gov The cyano group can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.
The juxtaposition of the amino and cyano groups provides a strategic entry into the synthesis of fused heterocyclic compounds. Through condensation and cyclization reactions, various bicyclic systems can be constructed. For example, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of substituted quinazolines. The reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can be further cyclized to form thiazole (B1198619) or other sulfur-containing heterocycles. The synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) from a 5-aminothiazole precursor highlights a relevant synthetic strategy. clockss.org
The synthesis of meta-hetarylanilines has been achieved through a one-pot, three-component reaction involving a 1,3-diketone, an amine, and acetone (B3395972), demonstrating a powerful method for constructing complex aniline (B41778) derivatives. beilstein-journals.org This highlights the potential for this compound to participate in similar multi-component reactions to generate diverse molecular scaffolds.
Table 2: Examples of Derivatization and Heterocycle Formation from this compound
| Reaction Type | Reagent(s) | Resulting Functional Group/Heterocycle |
| Acylation | Acetyl chloride, base | N-(2-cyano-4,5-difluorophenyl)acetamide |
| Alkylation | Methyl iodide, base | 3-(Methylamino)-4,5-difluorobenzonitrile |
| Hydrolysis (cyano) | H₂SO₄, H₂O | 3-Amino-4,5-difluorobenzoic acid |
| Reduction (cyano) | LiAlH₄ | (3-Amino-4,5-difluorophenyl)methanamine |
| Cyclization | Formamide | Difluoro-substituted quinazoline |
| Cyclization with thiourea formation | Phenyl isothiocyanate | N-(2-cyano-4,5-difluorophenyl)-N'-phenylthiourea |
Research Applications and Utility of 3 Amino 4,5 Difluorobenzonitrile in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block for the Construction of Complex Fluorinated Organic Molecules
While fluorinated benzonitriles are generally valued as building blocks in organic synthesis, specific examples detailing the use of 3-Amino-4,5-difluorobenzonitrile in the construction of complex fluorinated organic molecules are not readily found in the surveyed literature. The unique substitution pattern of this molecule, with an amino group positioned adjacent to two fluorine atoms, suggests potential for unique reactivity, but published research to this effect is not apparent.
Precursor in the Synthesis of Azobenzene (B91143) Derivatives and Photoreactive Systems
A significant body of research exists for the use of the isomeric 4-Amino-3,5-difluorobenzonitrile (B171853) as a precursor in the synthesis of azobenzene derivatives and photoreactive systems. nih.govnih.goviucr.orgresearchgate.net These studies highlight the importance of the fluorine atoms in influencing the photophysical properties of the resulting azobenzenes. nih.gov However, equivalent studies employing this compound could not be located. Therefore, its role as a precursor for these specific applications remains undocumented in the available scientific record.
Contribution to the Development of Fluorinated Fine Chemicals and Specialty Materials
The development of fluorinated fine chemicals and specialty materials often relies on versatile fluorinated building blocks. While it is plausible that this compound could serve in this capacity, there is a lack of specific published research or patents that detail its contribution to the creation of new fluorinated fine chemicals or specialty materials.
Exploration in Organocatalysis and Organophotoredox Catalysis
The fields of organocatalysis and organophotoredox catalysis utilize a diverse range of organic molecules as catalysts or components of catalytic systems. The electronic properties of this compound could make it a candidate for such applications. However, a review of the current literature did not reveal any studies where this specific compound has been explored as a photocatalyst component or in other organocatalytic roles.
Potential in the Design and Synthesis of Biochemical Probes
Fluorinated compounds are of growing interest in the design of biochemical probes due to the unique properties conferred by the fluorine atoms. While there is extensive research on the development of amino-containing fluorescent probes, no specific instances of using this compound for the design and synthesis of biochemical probes were identified in the conducted searches.
Future Research Directions and Perspectives on Fluorinated Aminobenzonitrile Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of fluorinated aminobenzonitriles often relies on traditional methods that may involve harsh reaction conditions or the use of toxic reagents. For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) has been achieved by reacting 4-bromo-2,6-difluoroaniline (B33399) with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at reflux. nih.goviucr.org While effective, the use of stoichiometric amounts of copper salts presents environmental and purification challenges.
Future research will undoubtedly focus on the development of more sustainable and "green" synthetic methodologies. eurekalert.org This includes the exploration of catalytic cyanation reactions that utilize less toxic cyanide sources and operate under milder conditions. Palladium- or nickel-catalyzed cyanation reactions, which have been successful for a wide range of aryl halides, could be adapted for fluorinated anilines. Furthermore, flow chemistry approaches offer a promising avenue for the safe and efficient synthesis of these compounds, allowing for precise control over reaction parameters and minimizing waste. The development of synthetic routes that avoid the use of protecting groups for the amine functionality would also represent a significant step towards more atom-economical processes. Another area of interest is the direct C-H functionalization to introduce the cyano group, which would be a highly efficient strategy.
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The optimization of synthetic routes and the elucidation of reaction mechanisms for the synthesis and transformation of fluorinated aminobenzonitriles can be greatly accelerated by the use of advanced spectroscopic techniques for in-situ reaction monitoring. Techniques such as Process Analytical Technology (PAT), which includes in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. acs.org
For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful tool for in-situ monitoring, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. This allows for the precise tracking of the conversion of starting materials and the formation of fluorinated intermediates and products. By continuously monitoring reaction profiles, chemists can rapidly identify optimal reaction conditions, detect the formation of byproducts, and gain deeper insights into the reaction kinetics and mechanism. This data-rich approach will be instrumental in developing robust and scalable processes for the synthesis of 3-Amino-4,5-difluorobenzonitrile and its derivatives.
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Reactivity Prediction
Discovery of New Catalytic Transformations Utilizing Fluorinated Aminobenzonitriles
This compound is a versatile building block that can participate in a wide range of chemical transformations. The amino group can be readily acylated, alkylated, or used in cross-coupling reactions to introduce new substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. nih.goviucr.orgjeeadv.ac.in
Future research will focus on the discovery of new catalytic transformations that exploit the unique reactivity of fluorinated aminobenzonitriles. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the amino and nitrile groups, potentially enabling novel chemical transformations that are not possible with their non-fluorinated counterparts. For example, the development of catalytic methods for the direct functionalization of the C-H bonds on the aromatic ring would provide a powerful tool for the synthesis of highly substituted fluorinated aminobenzonitriles. Additionally, the use of these compounds as ligands for transition metal catalysts could lead to the discovery of new catalytic systems with enhanced activity and selectivity. The exploration of aminofluorination and fluoroalkylation reactions also represents a promising avenue for future research. mdpi.com
Investigation into Emerging Intermolecular Interactions and Self-Assembly Properties
The presence of fluorine atoms, an amino group, and a nitrile group in this compound gives rise to a complex interplay of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and halogen bonding (C-F···X). researchgate.netyoutube.com These non-covalent interactions can direct the self-assembly of molecules in the solid state and in solution, leading to the formation of well-defined supramolecular architectures. nih.gov
Future research in this area will focus on understanding and controlling the self-assembly of fluorinated aminobenzonitriles to create new materials with tailored properties. rsc.orgresearchgate.net The ability of fluorine to participate in orthogonal interactions can be exploited to design complex, multi-dimensional structures. rsc.org For instance, the combination of hydrogen bonding from the amino group and halogen bonding from the fluorine atoms could lead to the formation of robust and predictable supramolecular synthons. The investigation of the self-assembly of highly fluorinated amphiphiles into nanomaterials such as micelles and vesicles is another exciting direction. nih.govresearchgate.net By tuning the molecular structure of the fluorinated aminobenzonitrile building blocks, it may be possible to create novel liquid crystals, porous materials, or functional thin films with applications in electronics, sensing, and drug delivery.
Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5-Amino-3,4-difluorobenzonitrile | C₇H₄F₂N₂ | 154.12 |
| 4-Amino-3,5-difluorobenzonitrile | 4-Cyano-2,6-difluoroaniline | C₇H₄F₂N₂ | 154.12 |
| 4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | 209.01 | |
| Copper(I) Cyanide | Cuprous cyanide | CuCN | 89.56 |
| 2-Amino-4,6-difluorobenzonitrile | C₇H₄F₂N₂ | 154.12 | |
| 4-Amino-2,5-difluorobenzonitrile | 4-Cyano-2,5-difluoroaniline | C₇H₄F₂N₂ | 154.12 |
| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | |
| Potassium Fluoride (B91410) | KF | 58.10 | |
| Nitrogen trifluoride | NF₃ | 71.00 |
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1N)F)F)C#N |
| InChIKey | Not available in provided sources |
| CAS Number | 115550-42-2 |
Q & A
Q. What are the optimal synthetic routes for 3-Amino-4,5-difluorobenzonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves a multi-step procedure starting from 3,5-difluoroaniline. A validated route includes:
Nitration : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 3,5-difluoro-4-nitroaniline.
Sandmeyer Reaction : Convert the amino group to a cyano group using CuCN/KCN under reflux (80–100°C) in aqueous HCl.
Hydrolysis and Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
Key factors affecting yield: temperature control during nitration (prevents over-nitration) and stoichiometric precision in the Sandmeyer step. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and carbons (δ 110–125 ppm). The amino group (NH₂) appears as a broad singlet (δ ~5.5 ppm).
- ¹⁹F NMR : Two distinct signals for para- and meta-fluorine atoms (δ -110 to -120 ppm).
- IR Spectroscopy : Confirm nitrile (C≡N) stretch (~2220 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 154 [M]⁺. Cross-validate with elemental analysis (C, H, N, F) for purity .
Advanced Research Questions
Q. What challenges arise in resolving contradictions between computational predictions and experimental structural data for this compound?
Methodological Answer: Discrepancies often occur in bond angles (e.g., C-F vs. C-N) and dipole moments. For example:
- Computational Models (DFT) : Predict planar geometry with C≡N bond length ~1.15 Å.
- X-ray Crystallography : Reveals slight distortion due to crystal packing (C≡N bond: 1.16 Å; F-C-C angles: 118° vs. predicted 120°).
Resolution Strategy :
Q. How does the substitution pattern (amino, fluoro, nitrile) influence electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- The amino group (-NH₂) is electron-donating, activating the ring for electrophilic substitution at the para position.
- Fluorine atoms are electron-withdrawing, directing reactions to meta positions.
- Nitrile (-C≡N) withdraws electrons, stabilizing intermediates in Suzuki-Miyaura couplings.
- Reactivity Example :
- In Pd-catalyzed coupling, the nitrile group enhances oxidative addition efficiency (turnover number >1,000).
- Substituent effects are quantified via Hammett constants (σₚ for -NH₂: -0.66; σₘ for -F: +0.34) .
Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to human ornithine aminotransferase (OAT).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding.
- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies (e.g., replacing Phe residues in the active site).
Key Finding : The amino group forms hydrogen bonds with OAT’s Glu235, while fluorines enhance hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
